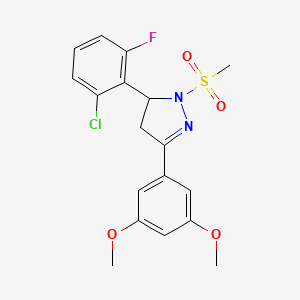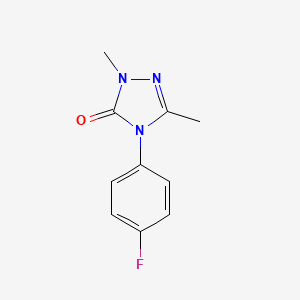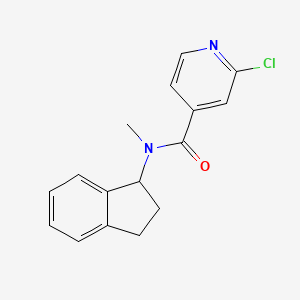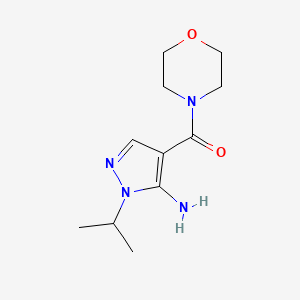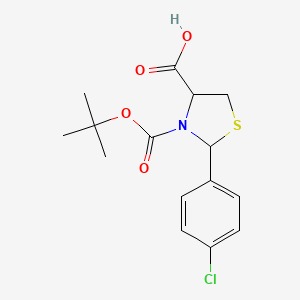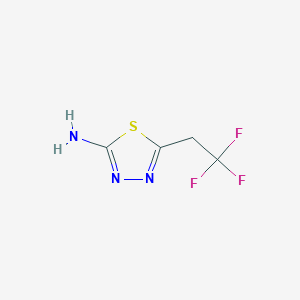![molecular formula C17H14Cl3F3N4O B2637915 [4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl]-(3,6-dichloropyridin-2-yl)methanone CAS No. 1119244-29-9](/img/structure/B2637915.png)
[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl]-(3,6-dichloropyridin-2-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl]-(3,6-dichloropyridin-2-yl)methanone” is a complex organic compound. It contains several functional groups, including a trifluoromethyl group, a pyridine ring, and a diazepane ring .
Synthesis Analysis
The synthesis of such compounds often involves the use of trifluoromethylpyridines (TFMP) as key structural motifs . The TFMP derivatives are generally synthesized via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the other method relies on the assembly of pyridine from a trifluoromethyl-containing building block .
Molecular Structure Analysis
The molecular formula of this compound is C20H12Cl2F6N4O2, and its molecular weight is 525.23 g/mol .
Chemical Reactions Analysis
The chemical reactions involving this compound could be complex and depend on the specific conditions and reagents used. For instance, one of the intermediates in its synthesis could be formed by a Pd-catalyzed coupling reaction .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Trifluoromethylpyridine (TFMP), a key structural motif in this compound, is known for its distinctive physical-chemical properties, which are thought to be due to the combination of the unique properties of the fluorine atom and the pyridine moiety .
Aplicaciones Científicas De Investigación
Isomorphous Structures and Exchange Rules
Research by Swamy et al. (2013) on isomorphous methyl- and chloro-substituted small heterocyclic analogues, including compounds with trifluoromethyl groups and pyridinyl segments, highlights the chlorine-methyl (Cl-Me) exchange rule. These compounds exhibit extensive disorder, which poses challenges in automatic isomorphism detection during data mining. The study suggests potential applications in crystallography and materials science, where understanding the exchange rules and structural disorder is essential (Swamy et al., 2013).
Synthesis and Pharmacological Activities
Bawa et al. (2010) reported on the synthesis of compounds with cinnoline and pyrazole moieties, demonstrating a wide spectrum of pharmacological activities. This research underscores the potential of structurally complex molecules for developing new pharmacological agents, highlighting the importance of heterocyclic compounds in drug discovery (Bawa et al., 2010).
Crystal and Molecular Structure Analysis
The work by Lakshminarayana et al. (2009) on the crystal and molecular structure analysis of a compound featuring chloropyridin and methoxyphenyl segments illustrates the significance of structural analysis in understanding compound properties. This research could be relevant to the study of our compound of interest by providing insights into how molecular structure influences chemical behavior and interaction (Lakshminarayana et al., 2009).
Bredereck’s Reagent in Synthesis
Malathi and Chary (2019) explored the use of Bredereck’s reagent in synthesizing complex heterocyclic compounds, highlighting the versatility of chemical reactions in creating molecules with potential therapeutic uses. This research points to the importance of innovative synthetic methods in expanding the possibilities for chemical and pharmaceutical development (Malathi & Chary, 2019).
Direcciones Futuras
Mecanismo De Acción
Target of Action
The primary target of the compound [4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl]-(3,6-dichloropyridin-2-yl)methanone is bacterial phosphopantetheinyl transferases (PPTases) . PPTases are enzymes that catalyze a post-translational modification essential to bacterial cell viability and virulence .
Mode of Action
The compound this compound interacts with its target, the PPTases, by inhibiting their function . This inhibition is achieved at submicromolar levels, and the compound shows no activity towards the human orthologue of PPTases .
Biochemical Pathways
The inhibition of PPTases by this compound affects the secondary metabolism of bacteria . This results in the attenuation of the production of certain metabolites that are dependent on the function of PPTases .
Pharmacokinetics
The pharmacokinetic profile of this compound includes in vitro absorption, distribution, metabolism, and excretion . The compound also demonstrates high oral bioavailability and low to moderate clearance in preclinical species .
Result of Action
The result of the action of this compound is the thwarting of bacterial growth . This is achieved through the attenuation of secondary metabolism and the inhibition of PPTases .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, efflux mechanisms in bacteria such as Escherichia coli can lead to resistance against the compound .
Propiedades
IUPAC Name |
[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl]-(3,6-dichloropyridin-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl3F3N4O/c18-11-2-3-13(20)25-14(11)16(28)27-5-1-4-26(6-7-27)15-12(19)8-10(9-24-15)17(21,22)23/h2-3,8-9H,1,4-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSXNCXYNCRQLCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=O)C2=C(C=CC(=N2)Cl)Cl)C3=C(C=C(C=N3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl3F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-nitrobenzamide](/img/structure/B2637833.png)

![4-chloro-2-cyclohexyl-3H-imidazo[4,5-c]quinoline](/img/structure/B2637839.png)
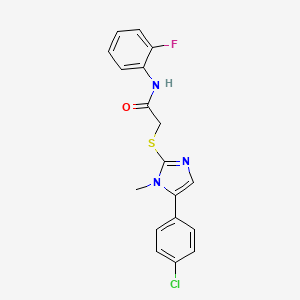
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-(phenylsulfonyl)acetamide](/img/structure/B2637841.png)
![N-(2,3-dimethylphenyl)-2-{[6-(4-methylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}acetamide](/img/structure/B2637842.png)
![5-[(Dimethylsulfamoylamino)methyl]-3-(2-oxo-1H-pyridin-3-yl)-1,2,4-oxadiazole](/img/structure/B2637844.png)

